molecular formula C22H24ClF4N7O2 B611652 Vecabrutinib CAS No. 1510829-06-7

Vecabrutinib

货号 B611652
CAS 编号: 1510829-06-7
分子量: 529.9246
InChI 键: QLRRJMOBVVGXEJ-XHSDSOJGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vecabrutinib is a selective, reversible, noncovalent Bruton’s tyrosine kinase (BTK) inhibitor with potent in vitro inhibitory activity against both wild type and C481S-mutated BTK . It has been under investigation for the treatment of chronic lymphocytic leukemia (CLL) .


Molecular Structure Analysis

Vecabrutinib’s molecular formula is C22H24ClF4N7O2 . The specific molecular structure can be found in databases like PubChem .


Chemical Reactions Analysis

Vecabrutinib shows activity against both wild-type and C481S-mutated BTK . Unlike ibrutinib and other covalent BTK inhibitors, vecabrutinib showed retention of the inhibitory effect on C481S BTK mutants in vitro .


Physical And Chemical Properties Analysis

Vecabrutinib has a molecular weight of 529.9 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

科学研究应用

Application in Chronic Lymphocytic Leukemia (CLL)

Scientific Field: Hematology/Oncology

Methods of Application/Experimental Procedures

In a preclinical study, vecabrutinib was characterized for its ITK-inhibitory properties similar to those of ibrutinib. The study involved in vitro testing and the use of a murine Eμ-TCL1 adoptive transfer model .

Results/Outcomes

Vecabrutinib showed retention of the inhibitory effect on C481S BTK mutants in vitro, similar to that of wild-type BTK. In the murine model, vecabrutinib reduced tumor burden and significantly improved survival. It led to a decrease in CD8+ effector and memory T-cell populations, whereas the naive populations were increased .

Application in B-cell Receptor Signal Transduction

Scientific Field: Immunology

Methods of Application/Experimental Procedures: The activity of vecabrutinib on the BCR pathway was characterized using a CLL cell line model system engineered to overexpress BTK C481 WT or two mutant variants, BTK C481S and BTK C481R .

Results/Outcomes

Vecabrutinib demonstrated a biochemical IC50 of <100 nM for seven kinases. It inhibited WT and mutant C481S variants with similar potency. Vecabrutinib inhibited phosphorylation of the BTK downstream target PLCg2 in Ramos Burkitt lymphoma cells with IC50 values of 13 ± 6 nM .

Application in Mantle Cell Lymphoma (MCL)

Scientific Field: Hematology/Oncology

Summary of the Application

Vecabrutinib, as a BTK inhibitor, has potential applications in the treatment of Mantle Cell Lymphoma (MCL). The feasibility of combining BTK inhibitors with chimeric antigen receptor (CAR) T-cell therapy in patients with relapsed or refractory (R/R) MCL is being explored .

Methods of Application/Experimental Procedures: The combination of BTK inhibitors and CAR T-cell therapy is being studied in clinical trials .

Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown to potentially improve CAR T-cell efficacy .

Application in Waldenstrom Macroglobulinemia

Scientific Field: Hematology

Summary of the Application

Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Waldenstrom Macroglobulinemia. BTK inhibitors have shown efficacy in this field .

Methods of Application/Experimental Procedures: The application of BTK inhibitors in Waldenstrom Macroglobulinemia is being studied in clinical trials .

Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of Waldenstrom Macroglobulinemia .

Application in Marginal Zone Lymphoma (MZL)

Scientific Field: Hematology

Summary of the Application

Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Marginal Zone Lymphoma (MZL). BTK inhibitors have shown efficacy in this field .

Methods of Application/Experimental Procedures: The application of BTK inhibitors in Marginal Zone Lymphoma is being studied in clinical trials .

Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of Marginal Zone Lymphoma .

Application in Follicular Lymphoma

Scientific Field: Hematology

Summary of the Application

Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Follicular Lymphoma. BTK inhibitors have shown efficacy in this field .

Methods of Application/Experimental Procedures: The application of BTK inhibitors in Follicular Lymphoma is being studied in clinical trials .

Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of Follicular Lymphoma .

Application in Diffuse Large B-Cell Lymphoma (DLBCL)

Scientific Field: Hematology/Oncology

Summary of the Application

Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Diffuse Large B-Cell Lymphoma (DLBCL). BTK inhibitors have shown efficacy in this field .

Methods of Application/Experimental Procedures: The application of BTK inhibitors in DLBCL is being studied in clinical trials .

Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of DLBCL .

Application in Small Lymphocytic Lymphoma (SLL)

Scientific Field: Hematology

Summary of the Application

Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Small Lymphocytic Lymphoma (SLL). BTK inhibitors have shown efficacy in this field .

Methods of Application/Experimental Procedures: The application of BTK inhibitors in SLL is being studied in clinical trials .

Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of SLL .

Application in Lymphoplasmacytic Lymphoma (LPL)

Scientific Field: Hematology

Summary of the Application

Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Lymphoplasmacytic Lymphoma (LPL). BTK inhibitors have shown efficacy in this field .

Methods of Application/Experimental Procedures: The application of BTK inhibitors in LPL is being studied in clinical trials .

Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of LPL .

属性

IUPAC Name

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRRJMOBVVGXEJ-XHSDSOJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF4N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vecabrutinib

CAS RN

1510829-06-7
Record name Vecabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vecabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VECABRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
240
Citations
JN Allan, K Patel, AR Mato, WG Wierda, JP Ibarz… - Blood, 2019 - Elsevier
… (MTD) and antitumor activity of oral vecabrutinib in adult pts with relapsed/… Patients continue to receive vecabrutinib until time of … Cycle 1 Day 8 vecabrutinib median steady-state C min …
Number of citations: 32 www.sciencedirect.com
JN Allan, J Pinilla-Ibarz, DE Gladstone, K Patel… - …, 2022 - ncbi.nlm.nih.gov
… Vecabrutinib capsules were administered orally BID at a starting dose of 20.5 mg/dose (41 mg total daily dose). Vecabrutinib … >80% of planned vecabrutinib doses due to adverse events …
Number of citations: 17 www.ncbi.nlm.nih.gov
JN Allan, K Patel, AR Mato, WG Wierda… - …, 2019 - journals.lww.com
Background: Vecabrutinib is a selective, reversible, noncovalent BTKi that has shown potent inhibitory activity in vitro against both wild type and C481S-mutated BTK, the most common …
Number of citations: 10 journals.lww.com
BMC Jebaraj, A Müller… - Blood, The Journal …, 2022 - ashpublications.org
… performed preclinical characterization of vecabrutinib, a next-… covalent BTK inhibitors, vecabrutinib showed retention of the … In the murine Eμ-TCL1 adoptive transfer model, vecabrutinib …
Number of citations: 13 ashpublications.org
JN Allan, WG Wierda, K Patel, SM O'Brien, AR Mato… - Blood, 2018 - Elsevier
… the ongoing phase 1b/2 study of vecabrutinib in adult pts with relapsed/refractory (… vecabrutinib PK profile was consistent with the results from the phase 1a study (Figure 1). Vecabrutinib …
Number of citations: 5 www.sciencedirect.com
B Aslan, SE Hubner, JA Fox, P Taverna… - …, 2022 - ncbi.nlm.nih.gov
… In this study, we characterized the activity of vecabrutinib on the BCR pathway … vecabrutinib. A phase 1b clinical trial was recently completed in B-cell malignancies in which vecabrutinib …
Number of citations: 9 www.ncbi.nlm.nih.gov
BMC Jebaraj, A Scheffold, E Tausch, JA Fox… - Blood, 2018 - Elsevier
… Therefore, vecabrutinib treatment did not alter the percentage of … Lastly, to analyse the impact of vecabrutinib on survival, a cohort of … In summary, vecabrutinib was efficacious in vivo in a …
Number of citations: 1 www.sciencedirect.com
MM Adada, R Sakemura, MJ Cox, C Manriquez-Roman… - Blood, 2021 - Elsevier
… We hypothesized that treatment with vecabrutinib improves … To test this hypothesis, we assessed whether vecabrutinib … Next, we aimed to study the direct impact of vecabrutinib on …
Number of citations: 4 www.sciencedirect.com
B Aslan, M Mahendra, MD Peoples, JR Marszalek… - Cancer Research, 2019 - AACR
… Vecabrutinib is a potent reversible BTK inhibitor that binds to BTK through noncovalent interactions. As vecabrutinib … 24, 48, and 72 hour of vecabrutinib (at 1 µM) treatment reduced p-…
Number of citations: 2 aacrjournals.org
K Maharaj, M Mediavilla-Varela, A Uriepero, JA Fox… - Blood, 2021 - Elsevier
… and post treatment in vecabrutinib-treated mice compared to … In conclusion, vecabrutinib treatment demonstrated efficacy … Studies to further evaluate differences between vecabrutinib …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。